molecular formula C7H6O B114275 Deuterio(phenyl)(113C)methanone CAS No. 155638-70-3

Deuterio(phenyl)(113C)methanone

Cat. No. B114275
M. Wt: 108.12 g/mol
InChI Key: HUMNYLRZRPPJDN-KFNOGTNBSA-N
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Patent
US03946067

Procedure details

The reactor is heated to, and maintained at, 140°, when a stream of 300 mmoles/hr. nitrogen, 100 mmoles/hr. oxygen, 180 mmoles/hr. water and 17 mmoles/hr. toluene is passed through the catalyst bed. The exhaust gases are passed through a trap cooled by dry ice, followed by a carbon dioxide absorbing solution. Gas chromatographic and titrimetric analyses on the product of a 5 hour operation indicate product yields of 2.6 mole % benzaldehyde, 0.6 mole % benzoic acid and 0.8 mole % toluene converted to carbon dioxide. The conversion is 4.0% with a benzaldehyde selectivity of 65%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
O=O.O.[C:4](=[O:6])=[O:5].[C:7]1(C)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[CH:4](=[O:6])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:4]([OH:6])(=[O:5])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reactor is heated to, and
TEMPERATURE
Type
TEMPERATURE
Details
maintained at, 140°, when a stream of 300 mmoles/hr
CUSTOM
Type
CUSTOM
Details
The exhaust gases are passed through a trap
CUSTOM
Type
CUSTOM
Details
on the product of a 5 hour operation
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)=O
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03946067

Procedure details

The reactor is heated to, and maintained at, 140°, when a stream of 300 mmoles/hr. nitrogen, 100 mmoles/hr. oxygen, 180 mmoles/hr. water and 17 mmoles/hr. toluene is passed through the catalyst bed. The exhaust gases are passed through a trap cooled by dry ice, followed by a carbon dioxide absorbing solution. Gas chromatographic and titrimetric analyses on the product of a 5 hour operation indicate product yields of 2.6 mole % benzaldehyde, 0.6 mole % benzoic acid and 0.8 mole % toluene converted to carbon dioxide. The conversion is 4.0% with a benzaldehyde selectivity of 65%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
O=O.O.[C:4](=[O:6])=[O:5].[C:7]1(C)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[CH:4](=[O:6])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:4]([OH:6])(=[O:5])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reactor is heated to, and
TEMPERATURE
Type
TEMPERATURE
Details
maintained at, 140°, when a stream of 300 mmoles/hr
CUSTOM
Type
CUSTOM
Details
The exhaust gases are passed through a trap
CUSTOM
Type
CUSTOM
Details
on the product of a 5 hour operation
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)=O
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03946067

Procedure details

The reactor is heated to, and maintained at, 140°, when a stream of 300 mmoles/hr. nitrogen, 100 mmoles/hr. oxygen, 180 mmoles/hr. water and 17 mmoles/hr. toluene is passed through the catalyst bed. The exhaust gases are passed through a trap cooled by dry ice, followed by a carbon dioxide absorbing solution. Gas chromatographic and titrimetric analyses on the product of a 5 hour operation indicate product yields of 2.6 mole % benzaldehyde, 0.6 mole % benzoic acid and 0.8 mole % toluene converted to carbon dioxide. The conversion is 4.0% with a benzaldehyde selectivity of 65%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
O=O.O.[C:4](=[O:6])=[O:5].[C:7]1(C)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[CH:4](=[O:6])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:4]([OH:6])(=[O:5])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reactor is heated to, and
TEMPERATURE
Type
TEMPERATURE
Details
maintained at, 140°, when a stream of 300 mmoles/hr
CUSTOM
Type
CUSTOM
Details
The exhaust gases are passed through a trap
CUSTOM
Type
CUSTOM
Details
on the product of a 5 hour operation
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)=O
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.